methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
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Overview
Description
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a pyridazine ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: This can be achieved by reacting a suitable dicarbonyl compound with hydrazine or its derivatives.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving a thiophene precursor.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions between different functional groups and biological targets.
Industrial Applications: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to interact with multiple binding sites, potentially leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazine-3-carboxylic acid.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-3-carboxylic acid.
Uniqueness
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate is unique due to its combination of multiple functional groups, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
methyl 4-[[1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-22(28)15-6-8-17(9-7-15)23-21(27)16-4-2-12-26(14-16)20-11-10-18(24-25-20)19-5-3-13-30-19/h3,5-11,13,16H,2,4,12,14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVAQTDCUGRPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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